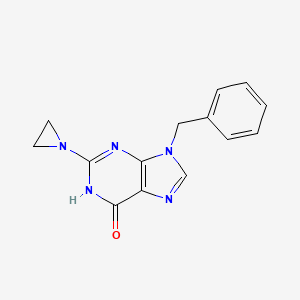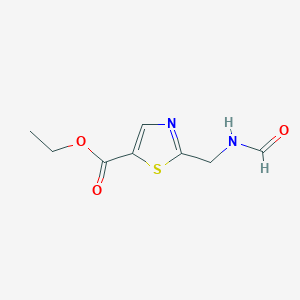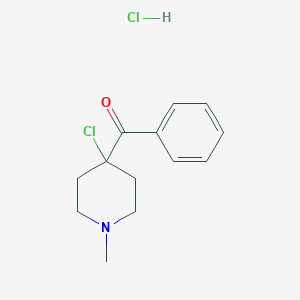
N-(4-Azidophenyl)-N~3~,N~3~-dimethyl-beta-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Azidophenyl)-N~3~,N~3~-dimethyl-beta-alaninamide is an organic compound characterized by the presence of an azido group attached to a phenyl ring, which is further connected to a dimethyl-beta-alaninamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-azidophenylamine with N,N-dimethyl-beta-alanine under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Azidophenyl)-N~3~,N~3~-dimethyl-beta-alaninamide undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Cycloaddition: The azido group can participate in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.
Substitution: The compound can undergo nucleophilic substitution reactions where the azido group is replaced by other nucleophiles.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Catalysts: Copper catalysts for azide-alkyne cycloaddition.
Solvents: Organic solvents such as dichloromethane, ethanol, and water.
Major Products Formed
Amines: Formed by the reduction of the azido group.
Triazoles: Formed by cycloaddition reactions with alkynes.
Substituted Phenyl Derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
N-(4-Azidophenyl)-N~3~,N~3~-dimethyl-beta-alaninamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and click chemistry reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive molecules.
Industry: Utilized in the synthesis of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of N-(4-Azidophenyl)-N~3~,N~3~-dimethyl-beta-alaninamide involves the reactivity of the azido group, which can undergo various transformations to form different functional groups. The azido group acts as an electrophile, making it susceptible to nucleophilic attack, leading to the formation of amines, triazoles, and other derivatives . The compound’s ability to participate in click chemistry reactions makes it a valuable tool in bioconjugation and molecular labeling .
Comparison with Similar Compounds
Similar Compounds
N-(4-Azidophenyl)acetamide: Similar structure with an azido group attached to a phenyl ring and an acetamide moiety.
N-(4-Azidophenyl)-carbazole: Contains an azido group attached to a phenyl ring and a carbazole moiety.
4-Azido-N,N-dimethylaniline: Features an azido group attached to a phenyl ring and a dimethylaniline moiety.
Uniqueness
Its ability to undergo click chemistry reactions and form fluorescent compounds makes it particularly valuable in biological and medicinal chemistry .
Properties
CAS No. |
921201-93-6 |
|---|---|
Molecular Formula |
C11H15N5O |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
N-(4-azidophenyl)-3-(dimethylamino)propanamide |
InChI |
InChI=1S/C11H15N5O/c1-16(2)8-7-11(17)13-9-3-5-10(6-4-9)14-15-12/h3-6H,7-8H2,1-2H3,(H,13,17) |
InChI Key |
LGTZJLBFHSWUAT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)NC1=CC=C(C=C1)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




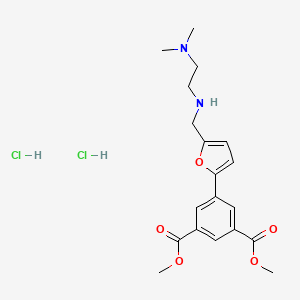
![Methyl 3-[3-(dibenzylamino)phenyl]but-2-enoate](/img/structure/B12639795.png)
![N-(5-chloro-2-methoxyphenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12639804.png)
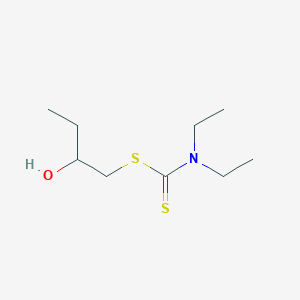
![4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B12639822.png)
![1-Hydroxy-5-(4-methylphenyl)-2-[(4-methylphenyl)methyl]pentan-3-one](/img/structure/B12639828.png)

![methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine](/img/structure/B12639840.png)
